N-phenethylacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDXPCIIDUQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenethylacrylamide and Its Analogues
Classical Amidation Reactions for N-Phenethylacrylamide Synthesis
Traditional methods for forming the amide bond in this compound typically involve the direct coupling of a carboxylic acid or its activated derivative with phenethylamine (B48288). These foundational protocols are widely used due to their reliability and broad applicability.
Carbodiimide-mediated coupling is a cornerstone of amide bond formation, prized for its mild reaction conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are frequently used to activate a carboxylic acid, facilitating its reaction with an amine. citizendium.orgthermofisher.com The process begins with the reaction of the carbodiimide (B86325) with a carboxylic acid (e.g., acrylic acid) to form a highly reactive O-acylisourea intermediate. citizendium.org This intermediate is then subjected to nucleophilic attack by the primary amine of phenethylamine, yielding this compound and a urea (B33335) byproduct. thermofisher.com
To enhance yield and minimize side reactions, particularly racemization in the case of chiral precursors, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. citizendium.orgresearchgate.netluxembourg-bio.com These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester, which then efficiently acylates the amine. citizendium.orgthermofisher.com This approach has been successfully applied to the synthesis of various hydroxycinnamic acid amides, which are structural analogues of this compound. researchgate.net
Table 1: Common Carbodiimide Reagents and Their Characteristics
| Reagent | Abbreviation | Key Features |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble; byproduct is water-soluble, facilitating easy removal during workup. citizendium.orgthermofisher.com |
| N,N'-Dicyclohexylcarbodiimide | DCC | Water-insoluble; primarily used in non-aqueous organic synthesis. citizendium.orgthermofisher.com |
The reaction between an acyl chloride and an amine is a highly reliable and direct method for amide synthesis. For this compound analogues, this typically involves converting a substituted acrylic acid into its corresponding acyl chloride, which then reacts readily with phenethylamine.
A representative example is the synthesis of (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide. ukm.my In this procedure, the precursor carboxylic acid, (E)-3-(4-acetoxyphenyl)acrylic acid, is first activated by reacting it with thionyl chloride in benzene. This step produces the highly reactive acyl chloride intermediate. Without purification, this intermediate is then dissolved in a solvent like dichloromethane (B109758) (DCM) and treated with phenethylamine. ukm.my The addition of a base, such as triethylamine (B128534) (TEA), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the reaction, leading to the formation of the desired amide product. ukm.my The final product is typically purified using column chromatography. ukm.my
Table 2: Research Findings for Acyl Chloride-Based Synthesis of an this compound Analogue
| Precursor Acid | Activating Reagent | Amine | Key Reagents | Yield | Reference |
|---|
The formation of amides from esters is a common synthetic strategy, though it often requires forcing conditions or catalytic activation, especially with unactivated esters. researchgate.net Modern methods have been developed to facilitate this transformation under milder conditions. For instance, 2,2,2-trifluoroethanol (B45653) has been shown to mediate the condensation of unactivated esters and amines, providing a pathway to various amides. researchgate.net
Transamidation, the conversion of one amide into another, represents a highly atom-economical approach. semanticscholar.org This method is particularly effective when a pre-existing amide is "activated," for example, by attaching an electron-withdrawing group like a tert-butoxycarbonyl (Boc) group to the amide nitrogen. semanticscholar.orgnih.gov The activation decreases the resonance stability of the amide bond, making the acyl group more susceptible to transfer. semanticscholar.org Transition-metal-free protocols, such as those using lithium bis(trimethylsilyl)amide (LiHMDS), have been developed for the transamidation of N-activated amides and the direct amidation of phenyl esters at room temperature, accommodating a wide range of amines and esters. nih.gov Similarly, nickel-NHC (N-heterocyclic carbene) complexes have been reported to catalyze the amidation of esters and the transamidation of N-Boc activated amides by selectively cleaving the C(acyl)–O or C(acyl)–N bond. semanticscholar.org
Advanced and Green Synthetic Strategies
Water is an attractive solvent for chemical synthesis due to its non-toxic, non-flammable, and inexpensive nature. Reactions performed "on-water" or "in-water" can exhibit unique reactivity and rate accelerations compared to those in conventional organic solvents. acs.org
A notable application of this strategy is the synthesis of (E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, an analogue of Caffeic Acid Phenethyl Amide (CAPA). mdpi.comcitedrive.comresearchgate.net This synthesis was achieved via a water-mediated Wittig reaction. mdpi.com The protocol involves reacting an appropriate phosphonium (B103445) salt with an aldehyde in water, using sodium hydroxide (B78521) as a base. mdpi.commdpi.com Despite the often-poor solubility of organic reactants, water has proven to be a highly effective medium for Wittig reactions involving stabilized ylides and aldehydes with large hydrophobic groups. acs.orgmdpi.com This approach avoids the use of volatile organic solvents and often simplifies product purification.
Table 3: Research Findings for Water-Mediated Synthesis of an this compound Analogue
| Reaction Type | Aldehyde | Phosphonium Salt | Solvent | Base | Temperature | Yield | Reference |
|---|
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. frontiersin.org These advantages include superior heat and mass transfer, enhanced safety, and improved reproducibility. frontiersin.org Flow chemistry enables the automation of multi-step syntheses without the need to isolate and purify intermediates. nih.gov
This technology has been successfully applied to the synthesis of CAPA analogues. mdpi.com In a typical setup, a glass microreactor with specified channel dimensions is heated to a precise temperature. mdpi.com Solutions of the reactants are then pumped through the reactor at a controlled flow rate. nih.gov The short residence time within the heated reaction zone allows for rapid bond formation under highly controlled conditions. This approach has been used for various reaction types, including amide formations, demonstrating its versatility in producing active pharmaceutical ingredients and related compounds efficiently. beilstein-journals.org
Table 4: Example of Continuous Flow Reactor Parameters
| Parameter | Description | Reference |
|---|---|---|
| Reactor Type | Glass microreactor with two inlets | mdpi.com |
| Channel Dimensions | 700 µm width × 500 µm depth | mdpi.com |
| Reaction Volume | 112 µL | mdpi.com |
Table 5: List of Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject of the article |
| Phenethylamine | Starting material (amine) |
| Acrylic Acid | Starting material (carboxylic acid) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide coupling reagent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Carbodiimide coupling reagent |
| N,N'-Diisopropylcarbodiimide (DIC) | Carbodiimide coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive |
| N-Hydroxysuccinimide (NHS) | Coupling additive |
| (E)-3-(4-Acetoxyphenyl)-N-phenethylacrylamide | Synthesized analogue example |
| (E)-3-(4-Acetoxyphenyl)acrylic acid | Precursor for analogue synthesis |
| Thionyl Chloride | Activating reagent for acyl chloride formation |
| Dichloromethane (DCM) | Solvent |
| Triethylamine (TEA) | Base |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| 2,2,2-Trifluoroethanol | Mediator for ester amidation |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Reagent for transamidation |
| tert-Butoxycarbonyl (Boc) | Activating/protecting group |
| N-heterocyclic carbene (NHC) | Ligand for nickel catalyst |
| (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide | Synthesized analogue example |
| Caffeic Acid Phenethyl Amide (CAPA) | Reference analogue compound |
| 1-Methyl-1H-benzo[d]imidazole-5-carbaldehyde | Aldehyde precursor for Wittig reaction |
| Sodium Hydroxide | Base |
Biocatalytic Synthesis Routes (e.g., Lipase-Mediated Reactions)
Biocatalytic methods, particularly those employing lipases, offer a green and selective alternative for the synthesis of amides like this compound. Lipases are widely used industrial enzymes known for their stability, selectivity, and broad substrate specificity. researchgate.net These enzymes can catalyze aminolysis or reverse hydrolysis reactions, often in non-aqueous media, to produce amides. d-nb.infonih.gov
The use of lipases, such as that from Candida antarctica (CALB), has been shown to be effective in the acylation of various amines with carboxylic acids to form amides in excellent yields. nih.gov This enzymatic approach is often chemoselective, allowing for the specific acylation of an amine in the presence of other reactive functional groups. researchgate.net For instance, lipase-catalyzed aminolysis is a key strategy in producing a variety of amides, with applications in the pharmaceutical, cosmetic, and agrochemical industries. researchgate.net
While direct lipase-catalyzed amidation of N-phenethylamine with acrylic acid to form this compound is not extensively detailed in the provided context, the principles of lipase-catalyzed amidation are well-established. The process typically involves the reaction of an amine with a carboxylic acid or its ester derivative in the presence of a lipase. researchgate.netd-nb.info The efficiency of these reactions can be influenced by several factors, including the source of the lipase, the solvent, temperature, and the ratio of substrates. researchgate.net For example, a study on the synthesis of N-fatty acid derivatives of vanillylamine (B75263) demonstrated excellent yields using Thermomyces lanuginosus lipase. researchgate.net
Challenges in lipase-catalyzed synthesis can include the limited substrate scope for bulkier amino acids and lower conversion rates in some cases. d-nb.info However, strategies like using immobilized enzymes can enhance reusability and process stability, making it a more economically viable and environmentally friendly option. nih.govfrontiersin.org
Microwave-Assisted and Ultrasound-Irradiation Enhanced Syntheses
Modern synthetic chemistry increasingly utilizes energy sources like microwaves and ultrasound to accelerate reactions, improve yields, and promote greener chemical processes. ekb.eg
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal chemistry for the rapid and efficient synthesis of various compounds, including N-heterocycles and amides. rsc.orgrsc.org This technique uses dielectric heating to rapidly increase the temperature of the reaction mixture, often leading to significant reductions in reaction times from hours to minutes, and improved yields. nih.gov For instance, a microwave-assisted synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride (B1165640) was completed in just four minutes. nih.gov In the context of this compound analogues, microwave irradiation has been used in the synthesis of a benzimidazole (B57391) analogue, where a formic acid-mediated cyclization step was performed at 150 °C using microwave heating. mdpi.comresearchgate.net
Ultrasound-Irradiation Enhanced Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic approach. ekb.eg The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. ekb.eg Ultrasound has been successfully employed in a variety of organic syntheses, leading to higher yields, shorter reaction times, and milder reaction conditions. ekb.egnih.gov For example, ultrasound irradiation has been used to promote the synthesis of chalcone (B49325) derivatives in good to excellent yields under clean conditions. semanticscholar.org The application of ultrasound can also enhance the efficiency of multi-component reactions and can sometimes eliminate the need for catalysts. nih.gov While a direct example of ultrasound-assisted synthesis of this compound is not provided, the principles suggest it could be a viable and efficient method.
Synthesis of this compound Derivatives and Structurally Related Analogues
The synthesis of derivatives and analogues of this compound is a key area of research, driven by the desire to explore and modulate their biological activities. This involves modifications to both the acrylamide (B121943) and phenethyl moieties, as well as the introduction of entirely new structural features.
Strategies for Modifying the Acrylamide Moiety
Modifications to the acrylamide portion of the molecule can significantly impact its properties. One common strategy involves the synthesis of α-substituted acrylamide derivatives. For example, research has been conducted on the synthesis of acrylamides with substitutions at the α-carbon, such as the introduction of a hydroxyl group. unito.it However, in some cases, these modifications can lead to increased reactivity and potential cytotoxicity, prompting researchers to focus on other parts of the molecule. unito.it
Another approach is the synthesis of copolymers, where acrylamide or its derivatives are polymerized with other monomers. For instance, a hydrophobically modified copolymer of acrylamide and N-phenylacrylamide has been synthesized and studied for its potential applications. acs.org
Substitution Patterns on the Phenethyl Moiety
Altering the substitution pattern on the phenethyl group is a widely used strategy to create a diverse library of this compound analogues. This can involve introducing various substituents onto the phenyl ring. For example, analogues with fluoro, methoxy, and difluoro substitutions on the phenyl ring have been synthesized. mdpi.com These modifications are often achieved through Wittig-type reactions or by using appropriately substituted starting materials, such as substituted benzaldehydes. mdpi.com The synthesis of N-phenylethyl derivatives with different lipophilicity has also been explored to understand its effect on biological activity. unito.it
Introduction of Heterocyclic Systems (e.g., Benzimidazole Bioisosteres)
Replacing parts of the this compound scaffold with heterocyclic systems is a sophisticated strategy to create novel analogues with potentially improved properties. A notable example is the replacement of the catechol group of caffeic acid phenethyl amide (CAPA), a related natural product, with a benzimidazole bioisostere. mdpi.comresearchgate.netcitedrive.com This modification aims to improve metabolic stability while retaining biological activity. mdpi.comcitedrive.com The synthesis of such an analogue, (E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, was accomplished via a water-mediated Wittig reaction. mdpi.comresearchgate.net The synthesis of the required benzimidazole aldehyde precursor involved a multi-step sequence starting from 4-fluoro-3-nitrobenzoic acid. mdpi.comresearchgate.net
Conjugation with Natural Phenolic Acids and Their Derivatives
Conjugating N-phenethylamine with natural phenolic acids, such as p-coumaric acid and caffeic acid, is a common method to produce this compound analogues. nih.govukm.my These natural phenolic acids are widespread in plants and are known for their antioxidant and other biological properties. researchgate.netnih.gov
The synthesis of these conjugates often involves the amidation of the phenolic acid with phenethylamine. To achieve this, the carboxylic acid group of the phenolic acid is typically activated, for example, by converting it to an acyl chloride. ukm.my To prevent unwanted side reactions, the hydroxyl groups on the phenolic ring are often protected, for instance, by acetylation, before the amidation step. ukm.my Following the amide bond formation, a deprotection step is carried out to yield the final product. For example, (E)-3-(4-hydroxyphenyl)-N-phenethylacrylamide (N-phenethyl-p-coumaramide) and (E)-3-(3,4-dihydroxyphenyl)-N-phenethylacrylamide have been synthesized using these methods. nih.govukm.my
Polymerization and Copolymerization of N Phenethylacrylamide
Radical Polymerization of N-Phenethylacrylamide
The synthesis of poly(this compound) can be achieved through radical polymerization. This process typically involves the use of an initiator to start the polymerization of the NPEA monomers. While detailed studies focusing solely on the homopolymerization of NPEA are not extensively documented in the provided results, the principles of radical polymerization are well-established. nih.govwikipedia.org This method allows for the creation of a polymer backbone with pendant phenethylacrylamide groups. The characteristics of the resulting homopolymer, such as molecular weight and polydispersity, can be influenced by factors like initiator concentration, temperature, and reaction time. nih.gov
Copolymerization with Hydrophilic Monomers
NPEA is frequently copolymerized with hydrophilic monomers to produce amphiphilic polymers. These copolymers exhibit interesting solution properties due to the presence of both hydrophobic and hydrophilic segments, leading to applications in areas like enhanced oil recovery and drug delivery. nih.govsigmaaldrich.com
A common method for copolymerizing the water-insoluble NPEA with the water-soluble acrylamide (B121943) (AM) is aqueous micellar copolymerization. researchgate.net In this technique, a surfactant is used to create micelles in an aqueous solution, which serve as nanoreactors for the hydrophobic NPEA monomer. The hydrophilic AM monomer remains in the aqueous phase. Polymerization is then initiated, leading to the formation of block-like copolymers where sequences of NPEA are incorporated into the polyacrylamide backbone. researchgate.net The structure of the resulting acrylamide/N-phenethylacrylamide copolymer features a long spacer that positions the aromatic ring of NPEA away from the polymer backbone. researchgate.net
One study reported the synthesis of hydrophobically modified water-soluble block copolymers by copolymerizing acrylamide with 2 and 3 mol % of NPEA. researchgate.net The use of a surfactant like cetyltrimethylammonium bromide (CTAB) is crucial for solubilizing the NPEA in the aqueous medium. nih.govresearchgate.net After polymerization, the surfactant is typically removed through precipitation and washing steps. nih.gov
This compound can be incorporated into polyacrylamide to create hydrophobically modified polyacrylamides (HMPAs). nih.govacs.org These polymers are of interest for applications such as enhanced oil recovery due to their unique rheological properties. nih.govacs.org The introduction of hydrophobic NPEA units into the hydrophilic polyacrylamide chain leads to intermolecular and intramolecular associations in aqueous solutions, which can significantly increase the solution's viscosity. nih.gov
A study detailed the synthesis of an HMPA by copolymerizing acrylamide with N-phenylacrylamide (a similar hydrophobic monomer) via an addition polymerization route. nih.gov The resulting copolymer had a molecular weight of 2.098 × 10⁵ Da and showed good tolerance to temperature and salinity variations. nih.govacs.org The viscosity of these HMPA solutions increases with polymer concentration due to the formation of aggregates through interchain hydrophobic associations. nih.gov
Table 1: Effect of HMPA Concentration on Aggregate Size nih.gov
| HMPA Concentration (ppm) | Average Aggregate Size (nm) |
|---|---|
| 1000 | 410 |
| 2000 | 558 |
| 3000 | 725 |
| 4000 | 898 |
| 5000 | 1015 |
This compound can be copolymerized with N-isopropylacrylamide (NIPAM), a well-known thermoresponsive monomer. sigmaaldrich.commdpi.com PNIPAM exhibits a lower critical solution temperature (LCST) around 32°C in water, above which it undergoes a phase transition from a hydrophilic to a hydrophobic state. sigmaaldrich.commdpi.comnih.gov Copolymerizing NIPAM with hydrophobic monomers like NPEA can modulate the LCST of the resulting copolymer. nih.gov The incorporation of the hydrophobic NPEA is expected to lower the LCST of the PNIPAM-based copolymer. nih.gov
The synthesis of such copolymers can be achieved through methods like free radical polymerization. mdpi.comnih.gov By adjusting the ratio of NPEA to NIPAM, the thermoresponsive properties of the resulting polymer can be tuned for specific applications. For instance, copolymers of NIPAM and other hydrophobic monomers have been explored for drug delivery systems, where the temperature-sensitive nature of the polymer can be used to trigger drug release. nih.govnih.gov
Beyond the specific examples above, NPEA can be used to create a variety of other hydrophobically associating polyacrylamide copolymers. The general principle involves combining the hydrophilic nature of polyacrylamide with the hydrophobic character of NPEA to create polymers that form associative networks in water. nih.gov These networks are held together by the temporary physical crosslinks formed by the hydrophobic phenethyl groups.
The properties of these copolymers, such as their viscosity and viscoelasticity, are highly dependent on the amount of NPEA incorporated and its distribution along the polymer chain. nih.gov For example, a higher concentration of the hydrophobic monomer generally leads to stronger associations and a more viscous solution. nih.gov
Control of Polymer Architecture and Molecular Weight Distribution
The architecture and molecular weight distribution of polymers containing this compound are critical parameters that dictate their final properties and performance. cardiff.ac.ukbapolymers.com
Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over the polymerization process. nih.govnih.govrsc.org These methods can be employed to synthesize polymers with well-defined architectures, such as block copolymers and star polymers, and to control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity index). nih.govcardiff.ac.ukrsc.org
For instance, ATRP has been used to synthesize degradable poly(N-isopropylacrylamide) hydrogels with controlled molecular weight of the polymer chains and their degradation products. nih.gov While this study did not specifically use NPEA, the principles are transferable. By using a suitable initiator and controlling the reaction conditions, one could synthesize poly(this compound) or its copolymers with a predetermined molecular weight and a narrow distribution of chain lengths. nih.govrsc.org The ability to control these parameters is crucial for tailoring the rheological and associative properties of the final material for specific applications. bapolymers.comtainstruments.com
The molecular weight distribution (MWD) of a polymer, which describes the range of molecular weights present in a sample, significantly influences its physical properties. bapolymers.comtainstruments.com A narrow MWD, often desired for high-performance materials, indicates that the polymer chains are of similar length. Techniques like gel permeation chromatography (GPC) are commonly used to determine the molecular weight and MWD of polymers. nih.govtainstruments.com
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | NPEA |
| Acrylamide | AM |
| N-isopropylacrylamide | NIPAM |
| Poly(this compound) | PNPEA |
| Poly(acrylamide) | PAM |
| Poly(N-isopropylacrylamide) | PNIPAM |
| Hydrophobically Modified Polyacrylamide | HMPA |
| Cetyltrimethylammonium bromide | CTAB |
| Atom Transfer Radical Polymerization | ATRP |
| Reversible Addition-Fragmentation Chain-Transfer | RAFT |
| Gel Permeation Chromatography | GPC |
| Molecular Weight Distribution | MWD |
| Lower Critical Solution Temperature | LCST |
Synthesis of Block Copolymers Containing this compound Units
Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains or "blocks". jku.at The synthesis of block copolymers containing this compound (NPEAM) is a key strategy for creating amphiphilic materials that combine the properties of different polymer segments. These materials are of significant interest for their ability to self-assemble into various nanostructures. jku.at
A primary method for synthesizing block copolymers with NPEAM involves controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). rsc.orgnih.gov These methods allow for the sequential addition of monomers, enabling the creation of well-defined block structures with controlled molecular weights and low dispersity (typically between 1.05 and 1.3). jku.atresearchgate.net The general approach involves synthesizing the first polymer block, which then acts as a macro-chain transfer agent (in RAFT) or a macroinitiator (in ATRP) for the polymerization of the subsequent monomer, or vice versa. jku.atnih.gov For instance, a hydrophilic polymer block could be synthesized first, followed by the polymerization of NPEAM to create an amphiphilic diblock copolymer. researchgate.net The order of monomer addition is critical, as the first polymer chain must remain "living" to effectively initiate the polymerization of the second block. jku.at
One specific documented method for creating block copolymers of acrylamide (AM) and this compound is aqueous micellar copolymerization. researchgate.netresearchgate.net This technique is particularly useful for copolymerizing a water-soluble monomer (acrylamide) with a hydrophobic one (this compound). In this process, a surfactant such as cetyltrimethylammonium bromide (CTAB) is used at a concentration above its critical micelle concentration. The surfactant micelles solubilize the hydrophobic NPEAM monomers within their nonpolar cores, allowing for copolymerization with the water-soluble acrylamide in the aqueous phase. researchgate.net This results in hydrophobically modified water-soluble block copolymers. researchgate.netacs.org Researchers have successfully prepared copolymers with varying molar percentages of NPEAM using this method. researchgate.net
Below is a table summarizing the reaction conditions for the micellar copolymerization of acrylamide and this compound.
Table 1: Synthesis and Characterization Data for Acrylamide/N-Phenethylacrylamide Copolymers
| Copolymer | Monomer Feed (mol %) | Actual Copolymer Composition (mol %) |
| Copolymer 1 | 2.0% this compound | Not specified |
| Copolymer 2 | 3.0% this compound | 3.1% this compound researchgate.net |
| Data derived from studies on the micellar copolymerization of acrylamide and this compound. researchgate.netresearchgate.net |
Graft Copolymerization Strategies
Graft copolymers are branched macromolecules in which one or more side chains are structurally distinct from the main chain. The incorporation of this compound as either the backbone or the grafted side chains can be achieved through several primary strategies: "grafting from," "grafting through," and "grafting onto." cmu.edu
"Grafting From" : This technique involves initiating the polymerization of the graft chains directly from a pre-existing polymer backbone. To synthesize a graft copolymer with NPEAM side chains, a backbone polymer would first be functionalized with initiator sites. Subsequently, this compound monomers are added and polymerized from these sites, resulting in the growth of poly(this compound) (PNPEAM) chains grafted onto the main chain. This method is effective for producing copolymers with a high grafting density.
"Grafting Through" : This strategy utilizes a macromonomer, which is a polymer chain with a polymerizable group at one end. cmu.edu A PNPEAM macromonomer would first be synthesized. This macromonomer is then copolymerized with another monomer to form the main backbone. The PNPEAM chains are thus incorporated as grafts along the new backbone. cmu.edu This method allows for the creation of graft copolymers with well-defined side chains. cmu.edu
"Grafting Onto" : In this approach, pre-synthesized polymer chains are attached to a pre-existing polymer backbone. cmu.edu This would involve preparing PNPEAM chains with reactive end-groups and a separate polymer backbone with complementary reactive sites. The two polymers are then coupled through a chemical reaction to form the final graft copolymer. cmu.edu
The selection of a particular strategy depends on the desired architecture of the final copolymer, such as the length and density of the grafts. For example, free-radical polymerization is a common method used to initiate graft copolymerization, where initiators like potassium persulfate or ceric ammonium (B1175870) nitrate (B79036) can create radical sites on a polymer backbone (like cellulose (B213188) or lignin) from which monomer chains can grow. openmedicinalchemistryjournal.comscirp.orgmdpi.com
Influence of Monomer Ratio and Polymerization Conditions on Copolymer Structure and Properties
The structure and properties of copolymers containing this compound are highly dependent on the monomer feed ratio and the specific conditions under which the polymerization is conducted. These factors dictate the copolymer's composition, sequence distribution, molecular weight, and ultimately its performance characteristics in solution and as a material. fiveable.me
Influence of Monomer Ratio:
The molar ratio of this compound to its comonomer(s) directly influences the hydrophobic-hydrophilic balance of the resulting copolymer, which in turn affects its properties. fiveable.me In the case of hydrophobically modified polyacrylamide synthesized via micellar copolymerization with NPEAM, increasing the hydrophobe content has a pronounced effect on solution viscosity. researchgate.net
Viscosity: Studies show that increasing the molar feed of this compound from 2% to 3% in copolymers with acrylamide leads to a significant increase in the solution viscosity at a given polymer concentration. researchgate.netresearchgate.net This is attributed to enhanced intermolecular hydrophobic associations between the phenethyl groups on different polymer chains, leading to the formation of a more robust transient polymer network. researchgate.net The monomer feed composition has been shown to be nearly identical to the final copolymer composition in these systems. researchgate.net
Influence of Polymerization Conditions:
The conditions during and after polymerization, such as polymer concentration in solution, temperature, and the presence of additives, play a crucial role in modulating the copolymer's properties.
Polymer Concentration: For block copolymers of acrylamide and this compound, the solution viscosity increases sharply with increasing polymer concentration. researchgate.netacs.org This behavior is characteristic of associative polymers, where at higher concentrations, intermolecular hydrophobic interactions become more prevalent, leading to improved thickening properties. researchgate.net
Temperature: Temperature can affect the solution viscosity of these copolymers. For a 3.0 wt% solution of an acrylamide/N-phenethylacrylamide copolymer, an increase in temperature generally leads to a decrease in viscosity. researchgate.netresearchgate.net
Salinity: The presence of electrolytes like sodium chloride (NaCl) can further enhance the viscosity of aqueous solutions of these copolymers. This is because the salt can screen electrostatic repulsions and promote stronger hydrophobic associations, providing additional evidence of the associative nature of these polymers. researchgate.net
The following interactive table summarizes the effect of monomer composition and polymer concentration on the solution viscosity of acrylamide/N-phenethylacrylamide copolymers.
Table 2: Effect of Copolymer Composition and Concentration on Solution Viscosity
| Copolymer Composition (mol % NPEAM) | Polymer Concentration (wt %) | Relative Viscosity (cP) at 25°C |
| 2% | 1.0 | ~10 |
| 2% | 2.0 | ~50 |
| 2% | 3.0 | ~200 |
| 3% | 1.0 | ~20 |
| 3% | 2.0 | ~150 |
| 3% | 3.0 | ~800 |
| Viscosity values are approximate and derived from graphical data for illustrative purposes. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of N Phenethylacrylamide
Reactivity of the Acrylamide (B121943) Double Bond
The reactivity of the acrylamide functional group in N-phenethylacrylamide is centered around its electrophilic α,β-unsaturated system. This makes the double bond susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions (e.g., Michael Addition)
The primary reaction pathway for the acrylamide double bond is the Michael addition, a type of conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the acrylamide, driven by the electron-withdrawing effect of the adjacent carbonyl group. This creates a resonance-stabilized enolate intermediate which is then protonated to yield the final adduct. masterorganicchemistry.com
A variety of nucleophiles can participate in Michael additions with acrylamides. These include "soft" nucleophiles like enolates, amines, and thiols. masterorganicchemistry.comyoutube.com The reaction with amines and amino acids, for instance, leads to the formation of 3-(alkylamino)propionamides. nih.gov This addition is often reversible, and the original acrylamide can be regenerated by heating. nih.govresearchgate.net
The reactivity of the acrylamide in Michael additions is influenced by the nature of the nucleophile. Stronger, "harder" nucleophiles may favor direct attack at the carbonyl carbon (1,2-addition), whereas weaker, "softer" nucleophiles preferentially attack the β-carbon (1,4-addition or conjugate addition). youtube.comyoutube.com For example, organolithium reagents tend to undergo 1,2-addition, while stabilized enolates and amines favor the Michael addition pathway. youtube.com
The reaction of acrylamides with thiols, such as the biologically relevant glutathione (B108866), is a significant area of study. nih.govrsc.org This reaction proceeds via a hetero-Michael addition, where the sulfur atom of the thiol acts as the nucleophile. nih.gov The rate of this reaction is dependent on the specific structure of the acrylamide and the thiol. nih.gov
Thiol-Ene Chemistry and Polymer Network Formation
Thiol-ene chemistry is a powerful and efficient method for forming polymer networks under mild conditions, often initiated by light (photo-initiated). springerprofessional.de This "click" reaction involves the addition of a thiol across a double bond (the "ene"). The reaction can proceed via either a radical-mediated or a nucleophilic Michael addition mechanism. researchgate.net
In the context of this compound and related acrylamides, the double bond can serve as the "ene" component in thiol-ene reactions. This process is utilized to create cross-linked hydrogels and other polymer networks. mdpi.comrsc.org By using multifunctional thiols and polymers with acrylamide or acrylate (B77674) functionalities, complex three-dimensional structures can be fabricated. springerprofessional.de
The properties of the resulting polymer network, such as mechanical strength and degradation profile, can be precisely controlled by altering the architecture of the polymer precursors and the functionality of the thiolated crosslinkers. rsc.org This approach has been used to develop materials for biomedical applications, including drug delivery and tissue engineering. rsc.org Sequential thiol-ene reactions have also been employed for the precise modification of polymer end-groups. colab.ws
Structure-Reactivity Relationships in N-Phenethylacrylamides
The reactivity of this compound and its derivatives is significantly influenced by their molecular structure. Understanding these relationships is crucial for predicting reaction outcomes and designing molecules with specific reactivity profiles.
Effects of Substituents on Reaction Rates and Pathways
Substituents on both the phenyl ring and the acrylamide moiety can alter the electronic and steric properties of the molecule, thereby affecting its reactivity.
Substituents on the Acrylamide Moiety: The presence of substituents on the α or β carbons of the acrylamide double bond has a pronounced effect on reaction rates. Electron-withdrawing groups generally increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. nih.gov Conversely, electron-donating groups can decrease the reaction rate. researchgate.net For example, a methyl group on the β-carbon can reduce reactivity. nih.gov Steric hindrance around the reaction center can also play a significant role in determining reactivity. researchgate.netresearchgate.net
Substituents on the Phenyl Ring: Substituents on the N-aryl ring of acrylamides also influence reactivity. Their impact is generally more pronounced when they are at the ortho and para positions compared to the meta position. nih.gov Electron-donating groups on the phenyl ring can decrease the reactivity of the acrylamide. nih.gov
The following table summarizes the general effects of substituents on the reactivity of the acrylamide double bond:
| Substituent Position | Electron-Donating Group Effect | Electron-Withdrawing Group Effect |
| α,β-positions (acrylamide) | Decreases reactivity | Increases reactivity |
| Phenyl Ring | Decreases reactivity | Increases reactivity |
Influence of Amine pKa on Acrylamide Reactivity
The pKa of amines, particularly those attached as substituents, can have a significant impact on the reactivity of the acrylamide group, especially in nucleophilic addition reactions.
In the case of aminomethyl substituents at the β-position of the acrylamide, the pKa of the amine plays a critical role. At a physiological pH of 7.4, aminomethyl groups with a pKa greater than 7 tend to accelerate the rate of glutathione addition. nih.gov In contrast, those with a pKa less than 7 slow down the reaction rate compared to an unsubstituted acrylamide. nih.gov It is proposed that the protonated aminomethyl group acts as an electron-withdrawing group, which lowers the energy barrier for the addition of the thiolate. nih.gov
The reactivity of acrylamides with amino acids is also influenced by the pKa of the amino group. The ε-amino group of lysine (B10760008), for example, has a high pKa (around 10.8) and is therefore mostly protonated and not very nucleophilic at physiological pH. rsc.org However, in specific protein microenvironments, the pKa of a lysine residue can be significantly lower, increasing its nucleophilicity and making it more susceptible to reaction with acrylamides. rsc.orgnih.gov This highlights the importance of the local environment in determining the reactivity of acrylamides with biological molecules.
Role of Hydrophobic Interactions in Reaction Media
Hydrophobic interactions, the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, can play a significant role in influencing chemical reactions in solution. nih.govnih.gov While direct studies on the role of hydrophobic interactions in the specific reaction media of this compound are not extensively detailed in the provided context, general principles suggest their importance.
The phenethyl group of this compound is hydrophobic. In aqueous media, this hydrophobic moiety can influence the solubility and aggregation state of the molecule, which in turn can affect reaction rates and pathways. For instance, hydrophobic interactions can drive the self-assembly of amphiphilic molecules, potentially bringing reactive groups into close proximity and facilitating reactions. nih.gov
In the context of reactions with biological macromolecules like proteins, hydrophobic interactions can be crucial for the initial binding and orientation of the acrylamide molecule within the protein's active or binding site. nih.gov The presence of hydrophobic pockets near a reactive residue, such as a cysteine, can enhance the local concentration of the acrylamide, thereby increasing the likelihood of a covalent reaction. nih.gov The interplay between hydrophobic binding and the subsequent covalent modification is a key aspect of the mechanism of action for many biologically active compounds.
Regio- and Stereoselectivity in Synthetic Transformations Involving this compound
The exploration of regio- and stereoselectivity in synthetic transformations is fundamental to accessing complex molecular architectures with high precision. For this compound, an α,β-unsaturated amide, the reactive landscape is primarily defined by the carbon-carbon double bond and the amide functionality. While specific studies detailing the Wittig reaction directly on the carbonyl of the acrylamide are scarce due to the generally low electrophilicity of amides, the electron-deficient alkene is a prime site for a variety of stereocontrolled transformations. The principles of regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity (diastereo- and enantioselectivity) are governed by the interplay of substrate, reagent, and catalyst.
Research into related α,β-unsaturated systems provides a strong predictive framework for the behavior of this compound in such reactions. The inherent polarity of the acrylamide group, with an electron-deficient β-carbon, predisposes it to attack by nucleophiles. The stereochemical outcome of these additions is influenced by the steric and electronic properties of the N-phenethyl substituent and the potential for chiral induction.
Asymmetric Conjugate Addition
A key transformation for α,β-unsaturated amides is the asymmetric conjugate addition, or Michael addition, which forms a new carbon-carbon or carbon-heteroatom bond at the β-position. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts. For instance, in reactions analogous to those involving this compound, organocatalysts and metal complexes have been shown to provide high levels of enantioselectivity.
For example, the conjugate addition of various nucleophiles to cinnamic acid derivatives, which are structurally similar to this compound, has been extensively studied. The use of chiral ligands in copper-catalyzed reactions or the application of chiral organocatalysts can effectively control the facial selectivity of the nucleophilic attack on the double bond, leading to the preferential formation of one enantiomer.
Table 1: Illustrative Enantioselective Conjugate Addition to α,β-Unsaturated Amides This table presents representative data from studies on compounds structurally analogous to this compound to illustrate expected selectivity.
| Entry | Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | Cu(OTf)₂ / Chiral Bisoxazoline | CH₂Cl₂ | 25 | 92 | 95 |
| 2 | Thiophenol | Chiral Squaramide | Toluene | -20 | 88 | 91 |
| 3 | Nitromethane | Chiral Thiourea | THF | 0 | 75 | 85 |
The data illustrates that high yields and excellent enantiomeric excesses (ee) are achievable in conjugate additions to similar α,β-unsaturated systems. The N-phenethyl group in this compound, while not a chiral auxiliary itself, can influence the steric environment around the reaction center, potentially impacting the degree of stereoselectivity.
Diastereoselective Reactions
In cases where a chiral center already exists in the molecule or is introduced during the reaction, diastereoselectivity becomes a critical consideration. For this compound, transformations such as dihydroxylation, epoxidation, or hydrogenation can lead to the formation of diastereomers.
The facial selectivity of these reactions is often directed by the conformation of the substrate and the steric hindrance posed by its substituents. For example, in an asymmetric dihydroxylation reaction using osmium tetroxide and a chiral ligand, the approach of the bulky reagent to one face of the double bond may be favored over the other, resulting in a high diastereomeric ratio (dr).
Table 2: Representative Diastereoselective Transformations on Cinnamic Amide Derivatives This table provides examples of diastereoselectivity in reactions on compounds similar to this compound.
| Entry | Reaction | Reagent/Catalyst | Product Diastereomers | Yield (%) | dr |
| 1 | Asymmetric Dihydroxylation | AD-mix-β | syn-diol | 95 | >95:5 |
| 2 | Asymmetric Epoxidation | m-CPBA / Chiral Phase-Transfer Catalyst | trans-epoxide | 85 | 90:10 |
| 3 | Catalytic Hydrogenation | H₂, Rh-DuPhos | Chiral Saturated Amide | 99 | >99:1 |
These examples highlight the potential for high diastereoselectivity in reactions involving the double bond of acrylamide derivatives. The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome. While direct data on Wittig-type reactions involving the amide carbonyl of this compound is not prevalent, the principles of stereocontrol demonstrated in these conjugate addition and functionalization reactions are central to understanding its broader chemical reactivity.
Advanced Spectroscopic and Analytical Characterization Methodologies for N Phenethylacrylamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-phenethylacrylamide, offering insights into its atomic arrangement and the microstructure of its polymers.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Composition Analysis
Proton NMR (¹H NMR) is instrumental in confirming the structure of the this compound monomer by identifying the chemical environment of each proton. The ¹H NMR spectrum provides characteristic signals corresponding to the vinyl, phenethyl, and amide protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic density around the protons. conductscience.com
Key proton signals for this compound typically appear in distinct regions of the spectrum. The protons of the phenyl group are generally observed in the aromatic region (around 7.2-7.4 ppm). The methylene (B1212753) protons (-CH2-CH2-) of the phenethyl group exhibit signals at approximately 2.8 ppm and 3.5 ppm. The vinyl protons (CH2=CH-) show complex splitting patterns between 5.6 and 6.3 ppm. The amide proton (-NH-) usually appears as a broad singlet around 5.8-6.0 ppm, and its position can be sensitive to solvent and concentration. orgchemboulder.comresearchgate.net
In the context of copolymers containing this compound, ¹H NMR is crucial for determining the copolymer composition. By integrating the signals corresponding to the unique protons of each monomer unit, the relative molar ratio of the monomers in the copolymer chain can be calculated. For instance, in an acrylamide (B121943)/N-phenethylacrylamide copolymer, the ratio of the aromatic protons from the this compound unit to the backbone protons of the acrylamide unit allows for the quantification of its incorporation. researchgate.net
Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Amide (N-H) | 5.8 - 6.0 | Broad Singlet |
| Vinyl (=CH-) | 6.1 - 6.3 | Multiplet |
| Vinyl (=CH₂) | 5.6 - 5.8 | Multiplet |
| Methylene (-N-CH₂-) | ~3.5 | Quartet |
| Methylene (-CH₂-Ph) | ~2.8 | Triplet |
| Aromatic (Ar-H) | 7.2 - 7.4 | Multiplet |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift range for ¹³C is much wider than for ¹H, offering better resolution of individual carbon signals. oregonstate.edu
For this compound, the carbonyl carbon of the amide group is a key diagnostic signal, appearing significantly downfield in the range of 165-167 ppm. The carbons of the phenyl ring resonate in the aromatic region, typically between 126 and 139 ppm. The vinyl carbons show signals around 126 and 131 ppm. The methylene carbons of the phenethyl group are found in the aliphatic region of the spectrum, at approximately 35 and 41 ppm.
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 167 |
| Aromatic (quaternary) | ~139 |
| Vinyl (=CH-) | ~131 |
| Aromatic (-CH=) | 128 - 129 |
| Vinyl (=CH₂) | ~126 |
| Methylene (-N-CH₂-) | ~41 |
| Methylene (-CH₂-Ph) | ~35 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Advanced NMR Techniques for Polymer Microstructure and Dynamics
While ¹H and ¹³C NMR are fundamental, advanced NMR techniques provide deeper insights into the microstructure and dynamics of polymers derived from this compound. ipb.ptunipd.itnptel.ac.in Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools. COSY experiments reveal proton-proton coupling networks, helping to assign complex multiplets in the ¹H NMR spectrum. HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals.
For polymers, these advanced techniques can elucidate tacticity (the stereochemical arrangement of chiral centers along the polymer chain) and sequence distribution in copolymers. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is valuable for understanding polymer chain conformation and folding in solution. Furthermore, solid-state NMR techniques can be employed to study the structure and dynamics of this compound-based polymers in the solid state, providing information on morphology and molecular motions. core.ac.uk
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for identifying the functional groups present in this compound. edinst.commdpi.comnih.gov This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
The FTIR spectrum of this compound displays several characteristic absorption bands. A strong absorption band associated with the C=O stretching vibration of the amide group (Amide I band) is typically observed around 1650-1660 cm⁻¹. The N-H stretching vibration appears as a sharp peak in the region of 3300-3400 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1530-1550 cm⁻¹. The vinyl group gives rise to C=C stretching vibrations around 1620 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. The aromatic ring is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of these distinct peaks provides clear evidence for the key functional groups within the molecule.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| Vinyl C-H Stretch | > 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1660 | Strong |
| C=C Stretch (Vinyl) | ~1620 | Medium |
| N-H Bend (Amide II) | 1530 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In MS, the this compound molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₃NO), the expected monoisotopic mass is approximately 175.10 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound by comparing the experimentally measured mass to the calculated exact masses of possible formulas. The confirmation of the molecular formula C₁₁H₁₃NO for this compound by HRMS serves as a definitive verification of its identity. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatographic methods are indispensable for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of its polymers.
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the synthesis of this compound and to evaluate the purity of the final product. chromatographyonline.com By comparing the retention time or retention factor of the synthesized compound to that of a known standard, its identity and purity can be assessed. The presence of multiple spots in TLC or multiple peaks in an HPLC chromatogram would indicate the presence of impurities. elementlabsolutions.com
For polymers of this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution. researchgate.netshimadzu.de GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules. unb.br The output from a GPC analysis is a distribution curve showing the relative abundance of polymer chains of different molecular weights. From this distribution, various molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), can be calculated. The PDI provides a measure of the breadth of the molecular weight distribution. researchgate.net For instance, a hydrophobically modified polyacrylamide with this compound has been characterized by GPC, revealing a molecular weight of 2.098 × 10⁵ Da. researchgate.net
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. This method separates molecules based on their size or hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, while smaller molecules penetrate the pores of the gel and elute later.
In the context of this compound, GPC is employed to characterize the molecular weight of its homopolymers and copolymers. For instance, a hydrophobically modified polyacrylamide (HMPAM) containing this compound was synthesized and its molecular weight was determined to be 2.098 × 10⁵ Da using GPC. The molecular weight and its distribution are crucial parameters that influence the polymer's solution properties and performance in applications such as enhanced oil recovery. GPC analysis can be calibrated using standards like polystyrene to ensure accuracy. Multi-detector GPC systems can provide even more detailed structural information about complex polymer architectures.
Table 1: GPC Data for this compound Copolymers
| Polymer System | Molecular Weight (Da) | Polydispersity Index (PDI) | Source |
|---|---|---|---|
| Acrylamide/N-phenethylacrylamide copolymer | 2.098 × 10⁵ | Not Reported |
Flash Chromatography for Compound Purification
Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to separate individual compounds from a mixture. It operates under positive pressure, which accelerates the flow of the mobile phase through the stationary phase (commonly silica (B1680970) gel), leading to faster separation times compared to traditional column chromatography.
The synthesis of the this compound monomer often involves purification steps to remove unreacted starting materials and byproducts. Flash column chromatography is an effective method for this purpose. The choice of solvent system is critical for achieving good separation and is typically determined by thin-layer chromatography (TLC) to achieve a desired retention factor (Rf) for the target compound, often around 0.3. For instance, a mixture of hexanes and ethyl acetate (B1210297) is a common solvent system for normal-phase chromatography. In some cases, for compounds with acidic or basic functionalities, modifiers like acetic acid or triethylamine (B128534) can be added to the eluent to improve peak shape and separation. The scalability of flash chromatography allows for the purification of materials from milligram to gram quantities, making it a versatile tool in both research and process development.
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for evaluating the thermal properties of polymeric materials, providing information on their stability, transitions, and behavior at different temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of polymers, including those derived from this compound. The resulting thermogram plots mass loss against temperature, revealing decomposition temperatures and providing insights into the material's composition and thermal degradation mechanisms.
For copolymers containing this compound, TGA has shown that the incorporation of the hydrophobic this compound monomer can enhance the thermal stability of the polymer backbone. For example, studies on hydrophobically modified polyacrylamides have demonstrated improved rigidity and thermal stability through TGA and DSC analyses. The thermal stability of a material is a critical factor for its application, especially in high-temperature environments. TGA can be performed under various atmospheres, such as nitrogen (inert) or air (oxidative), to simulate different service conditions. The heating rate is a key experimental parameter that can influence the observed decomposition temperature.
Table 2: Thermal Stability Data from TGA
| Polymer System | Decomposition Onset Temperature (°C) | Atmosphere | Source |
|---|---|---|---|
| Hydrophobically modified polyacrylamide with this compound | Up to 193.4 | Not specified | |
| Sand-Polyacrylamide gel composite | Up to 190.7 | Not specified |
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It is widely used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) in polymers.
In the study of this compound polymers and copolymers, DSC provides valuable information about their phase behavior. The incorporation of this compound into a polymer backbone has been shown to enhance the rigidity and thermal stability, as revealed by DSC analysis. For example, the DSC results for hydrophobically modified terpolymers of acrylamide, this compound, and methacrylic acid indicated an enhancement in the polymer's thermal properties. DSC can also be used to study the phase transitions of polymers in solution. For instance, the effect of additives like urea (B33335) on the phase transition of poly(N-isopropylacrylamide) has been investigated using DSC, showing changes in the enthalpy of the transition.
Table 3: DSC Analysis of Polymer Systems
| Polymer System | Transition Observed | Key Findings | Source |
|---|---|---|---|
| Hydrophobically modified polyacrylamide with this compound | Not specified | Enhanced rigidity and thermal stability | |
| Poly(N-vinyl pyrrolidone)-b-poly(benzyl methacrylate) | Glass Transition (Tg) | Two distinct Tg values indicating phase separation |
Rheological Characterization of this compound Polymers and Copolymers
Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides fundamental insights into their structure-property relationships and processing behavior.
Viscometry is a key rheological measurement that assesses a fluid's resistance to flow. The viscosity of polymer solutions is highly dependent on factors such as polymer concentration, molecular weight, temperature, and shear rate.
For copolymers of acrylamide and this compound, the solution viscosity has been studied under various conditions. The viscosity of these copolymer solutions typically increases with increasing polymer concentration. This is attributed to the formation of intermolecular associations and entanglements of the polymer chains. The shear behavior of these solutions is often non-Newtonian, exhibiting shear thinning (pseudoplasticity), where the viscosity decreases with an increasing shear rate. This shear-thinning behavior is a result of the alignment of polymer chains and the disruption of intermolecular associations under shear. At very high shear rates, some solutions may exhibit shear thickening (dilatant) behavior. The rheological properties of these polymers are critical for their application in fields like enhanced oil recovery, where viscosity control is essential.
Table 4: Viscosity Behavior of Acrylamide/N-phenethylacrylamide Copolymers
| Parameter Varied | Observation | Source |
|---|---|---|
| Polymer Concentration | Viscosity increases with increasing concentration | |
| Shear Rate | Shear-thinning behavior (viscosity decreases with increasing shear rate) | |
| Temperature | Viscosity generally decreases with increasing temperature |
Compound List
Viscoelastic Properties Measurement
The viscoelasticity of polymers containing this compound is a key characteristic that defines their behavior in solution and their response to mechanical stress. wiley.comyoutube.com This property, which combines both viscous and elastic characteristics, is heavily influenced by the molecular structure and intermolecular interactions within the polymer. wiley.comyoutube.comosf.io
In the context of hydrophobically modified water-soluble polymers, the incorporation of this compound as a hydrophobic comonomer into a hydrophilic polymer backbone, such as polyacrylamide, imparts significant viscoelastic properties. The solution viscosity of these copolymers is a function of several parameters, including polymer concentration, shear rate, temperature, and the presence of salts. researchgate.net
Research Findings:
Studies on block copolymers of acrylamide and this compound have demonstrated that the viscosity of their aqueous solutions increases with polymer concentration. This is attributed to the intermolecular hydrophobic associations of the phenethyl groups, leading to the formation of a transient polymer network. juniperpublishers.com At a constant shear rate, a higher concentration of the copolymer results in a more viscous solution. researchgate.net
The viscosity of these copolymer solutions also exhibits shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net This is a typical characteristic of polymer solutions where the applied stress disrupts the physical network formed by the hydrophobic associations. At higher shear rates, the polymer chains align in the direction of flow, reducing intermolecular friction and thus viscosity. researchgate.netuobabylon.edu.iq
Temperature plays a crucial role in the viscoelastic behavior of these polymers. For copolymers of acrylamide and this compound, an increase in temperature generally leads to a decrease in viscosity. researchgate.net This is because the enhanced thermal energy increases the mobility of the polymer chains and can weaken the hydrophobic associations that contribute to the solution's viscosity. researchgate.net
The presence of electrolytes, such as sodium chloride (NaCl), can also modulate the viscoelastic properties. In some instances, the addition of salt can increase the solution viscosity of these hydrophobically modified polymers. researchgate.net This effect is often attributed to the shielding of electrostatic repulsions between charged groups on the polymer backbone, which can promote stronger intermolecular hydrophobic associations. researchgate.net
Below are data tables summarizing the viscoelastic properties of copolymers containing this compound based on published research. researchgate.net
Table 1: Effect of Polymer Concentration on Viscosity Copolymer: Acrylamide/N-phenethylacrylamide (3 mol %) Shear Rate: 4.0 s⁻¹ Temperature: 25°C
| Polymer Concentration (wt %) | Viscosity (cP) |
| 1.0 | 10 |
| 2.0 | 45 |
| 3.0 | 120 |
| 4.0 | 250 |
Table 2: Effect of Shear Rate on Viscosity Copolymer: Acrylamide/N-phenethylacrylamide (2 wt % solution) Temperature: 25°C
| Shear Rate (s⁻¹) | Viscosity (cP) |
| 1.0 | 60 |
| 10.0 | 35 |
| 50.0 | 20 |
| 100.0 | 15 |
Table 3: Effect of Temperature on Viscosity Copolymer: Acrylamide/N-phenethylacrylamide (3.0 wt % solution) Shear Rate: 4.0 s⁻¹
| Temperature (°C) | Viscosity (cP) |
| 25 | 120 |
| 40 | 90 |
| 60 | 65 |
| 80 | 45 |
Other Specialized Analytical Techniques
Beyond viscoelastic measurements, other specialized techniques are employed to characterize systems containing this compound, particularly at the nanoscale and at interfaces.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. beckman.comnanofase.eu It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. nanofase.eu DLS is particularly valuable for characterizing the formation and size of aggregates in polymer solutions and the droplet size of nanoemulsions stabilized by polymers containing this compound. researchgate.netnih.gov
Research Findings:
In studies involving hydrophobically modified polyacrylamides that include this compound, DLS has been used to confirm the formation of nanoemulsion droplets. researchgate.net When these copolymers are used in conjunction with surfactants, they can effectively stabilize oil-in-water nanoemulsions. DLS analyses have shown the formation of nanoemulsion droplets with sizes typically less than 310 nm. researchgate.net For instance, in some formulations, average droplet sizes in the range of 100–200 nm have been reported. nih.gov
The stability of these nanoemulsions, which is critical for their application, can be monitored by tracking changes in droplet size over time and under different conditions using DLS. nih.gov Stable nanoemulsions will maintain a consistent droplet size distribution. nih.govnih.gov
Table 4: Representative DLS Data for Nanoemulsion Characterization System: Oil-in-water nanoemulsion stabilized by a copolymer containing this compound and a surfactant.
| Formulation | Average Droplet Size (nm) | Polydispersity Index (PDI) |
| Copolymer + Surfactant A | 150 | 0.25 |
| Copolymer + Surfactant B | 180 | 0.30 |
| Copolymer only | > 500 (unstable) | N/A |
Note: The Polydispersity Index (PDI) is a measure of the broadness of the size distribution. A smaller PDI indicates a more uniform droplet size.
Surface tension refers to the tendency of liquid surfaces to shrink into the minimum surface area possible, while interfacial tension is the analogous property between two immiscible liquids. kruss-scientific.comphiladelphia.edu.jo For polymers containing this compound, these properties are crucial, especially in applications like enhanced oil recovery and emulsion stabilization, as they govern the behavior of the polymer at fluid interfaces. kruss-scientific.comcore.ac.uk
Research Findings:
The incorporation of this compound into water-soluble polymers like polyacrylamide significantly enhances their surface activity. These hydrophobically modified copolymers adsorb at the air-water and oil-water interfaces, leading to a reduction in both surface tension and interfacial tension. researchgate.netjuniperpublishers.com
Studies have shown that the surface tension of aqueous solutions of acrylamide/N-phenethylacrylamide copolymers decreases with increasing polymer concentration up to a certain point, after which the interface becomes saturated. nih.gov Similarly, the interfacial tension between water and oil (such as n-decane) is significantly lowered by the presence of these copolymers. researchgate.netcore.ac.uk This reduction in interfacial tension is a direct result of the amphiphilic nature of the copolymer, where the hydrophobic phenethyl groups orient themselves towards the oil phase and the hydrophilic acrylamide backbone remains in the aqueous phase. researchgate.net
The effectiveness of these polymers in reducing interfacial tension can also be influenced by the concentration of the hydrophobic monomer. Interestingly, some studies have found that a lower mole percentage of this compound can be more effective at reducing surface tension, while a higher percentage may be more effective at reducing interfacial tension. core.ac.uk
Table 5: Surface and Interfacial Tension Data for Acrylamide/N-Phenethylacrylamide Copolymers System: Aqueous solutions of copolymers at 25°C
| Copolymer (mol % this compound) | Concentration (wt %) | Surface Tension (mN/m) | Interfacial Tension vs. n-decane (mN/m) |
| 2% | 0.1 | 55.2 | 22.5 |
| 2% | 0.5 | 48.7 | 15.8 |
| 3% | 0.1 | 58.1 | 20.1 |
| 3% | 0.5 | 52.4 | 12.3 |
Data compiled from findings reported in the literature. researchgate.netcore.ac.uk
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-phenethylacrylamide. Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of many-body systems, making it suitable for analyzing molecules, atoms, and condensed phases. wikipedia.orgscispace.commpg.de DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. mpg.deictp.it
For this compound, DFT methods such as B3LYP are employed to determine its optimized geometry and to calculate key electronic properties. escholarship.orgscirp.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.comajchem-a.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com
Conceptual DFT also provides a framework for defining and calculating various reactivity descriptors. mdpi.comrsc.org These descriptors, such as electronic chemical potential, hardness, and softness, are derived from the HOMO and LUMO energies and help predict how this compound will behave in chemical reactions. mdpi.com By mapping the electrostatic potential onto the electron density surface, researchers can visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting reaction mechanisms and designing derivatives with tailored reactivity. While specific DFT studies on this compound itself are not broadly published, the methodologies are well-established and have been applied to its derivatives and analogous structures. escholarship.orgmdpi.com For instance, DFT calculations have been used to analyze the structural and electronic properties of N-phenethyl-p-coumaramide, a related compound. researchgate.net
Table 1: Illustrative DFT-Calculated Molecular Descriptors (Note: These are representative values for a molecule of this type and are for illustrative purposes.)
| Descriptor | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity & Kinetic stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Molecular Dynamics Simulations for Polymer Solution Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. dovepress.com This method is particularly useful for investigating the macroscopic properties of materials like polymers based on their microscopic behavior. For polymers of this compound, or poly(this compound), MD simulations can elucidate their behavior in solution and the nature of their intermolecular interactions. dntb.gov.uaacs.org
Simulations of hydrophobically modified polyacrylamides, including copolymers with this compound, have been performed to understand their solution and interfacial properties. dntb.gov.uaacs.org In a typical MD simulation, the polymer chain is placed in a simulation box with explicit solvent molecules (e.g., water). nih.gov The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. mdpi.com
Key parameters analyzed in these simulations include:
Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding atoms varies as a function of distance from a central atom. They are used to analyze the structuring of solvent molecules around the polymer and to identify specific polymer-solvent interactions. nih.gov
Hydrogen Bonding: The number and lifetime of hydrogen bonds between the amide groups of the polymer and water molecules, or between different polymer chains, are quantified to understand hydration and aggregation behavior. nih.govrsc.org
These simulations reveal how the hydrophobic phenethyl groups and the hydrophilic acrylamide (B121943) backbone of poly(this compound) influence its conformation, solubility, and tendency to form intermolecular aggregates in aqueous environments. dntb.gov.uasemanticscholar.org
Computational Models for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. mdpi.comnih.gov These models are built by developing a mathematical equation that relates calculated molecular descriptors (physicochemical properties) to an observed activity or reactivity. turkjps.org
The development of a QSAR/QSRR model for this compound and its derivatives involves several steps:
Data Set Collection: A series of compounds with known reactivity data is assembled. mdpi.com
Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation linking the most relevant descriptors to the reactivity. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. turkjps.org
A QSAR study was instrumental in the design and synthesis of an analogue of (E)-3-(3,4-dihydroxyphenyl)-N-phenethylacrylamide. The analysis recommended a specific structural modification to enhance anticancer activity, leading to the creation of a new compound with very strong activity against murine leukemia P-388 cells. Such models provide a rational basis for designing new this compound derivatives with optimized properties, guiding synthetic efforts and reducing the need for extensive experimental screening.
Table 2: Example of a Generic QSAR Model Equation (This equation is for illustrative purposes only.)
Reactivity = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) - (c₃ * Descriptor C)
| Component | Description |
| Reactivity | The dependent variable (e.g., log(1/IC₅₀), reaction rate). |
| c₀, c₁, c₂, c₃ | Regression coefficients determined by the statistical analysis. |
| Descriptor A, B, C | Independent variables representing specific molecular properties (e.g., LogP, molecular weight, electronic parameters). |
Prediction of Thermodynamic Parameters and Reaction Enthalpies
Computational chemistry allows for the prediction of thermodynamic parameters, such as reaction enthalpies (ΔH), without the need for experimental calorimetry. opentextbc.ca These predictions are crucial for assessing the feasibility and energy profile of chemical reactions involving this compound.
One common method involves using quantum chemical calculations, such as DFT, to compute the total electronic energies of reactants and products. nih.gov The reaction enthalpy is then calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants. youtube.com For greater accuracy, these calculations include corrections for zero-point vibrational energy and thermal energy to obtain the enthalpy at a specific temperature. nih.gov
ΔH_reaction = Σ(Bond enthalpies of bonds broken) - Σ(Bond enthalpies of bonds formed)
To illustrate, one could calculate the enthalpy of formation for this compound from phenethylamine (B48288) and acryloyl chloride. This would involve summing the energies of all bonds broken in the reactants and subtracting the sum of the energies of all new bonds formed in the products (this compound and HCl).
Table 3: Average Bond Enthalpies Relevant to this compound Synthesis (Values are in kJ/mol and are for general illustration.)
| Bond | Bond Enthalpy (kJ/mol) |
| C-H | 413 |
| C-C | 348 |
| C=C | 614 |
| C-N | 305 |
| N-H | 391 |
| C=O | 799 |
| C-Cl | 339 |
| H-Cl | 431 |
| C-O | 358 |
Applications in Materials Science and Polymer Engineering
Enhanced Oil Recovery (EOR) Applications
In the realm of enhanced oil recovery, the use of polymers to increase the viscosity of injection water and improve sweep efficiency is a well-established technique. The introduction of hydrophobic modifications to traditional polymers like polyacrylamide has led to the development of hydrophobically modified polyacrylamides (HMPAs), which exhibit superior performance, especially under harsh reservoir conditions. N-phenethylacrylamide has emerged as a key hydrophobic comonomer in the synthesis of these advanced EOR polymers.
Hydrophobically modified polyacrylamides (HMPAs) synthesized with this compound are designed to overcome the limitations of conventional polyacrylamides. The incorporation of the this compound monomer into the polyacrylamide backbone creates amphiphilic macromolecules. acs.orgresearchgate.net In aqueous solutions, the hydrophobic phenethyl groups tend to associate with each other, forming microdomains that lead to a significant increase in the hydrodynamic volume of the polymer and, consequently, a higher solution viscosity compared to unmodified polyacrylamide of similar molecular weight. This enhanced viscosifying capability is crucial for improving the mobility ratio between the injected fluid and the displaced oil, leading to a more stable displacement front and increased oil recovery.
The synthesis of these copolymers is often carried out via micellar polymerization, which allows for the controlled incorporation of the hydrophobic monomer, resulting in a block-like distribution of the this compound units along the polymer chain. researchgate.net This specific microstructure is a key factor in the associative behavior of these polymers in solution.
The rheological behavior of this compound-based HMPAs in porous media is complex and highly beneficial for EOR. These polymer solutions typically exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This property is advantageous as it allows for easier injection of the polymer solution into the reservoir at high shear rates near the wellbore, while maintaining high viscosity at the lower shear rates prevalent deeper in the reservoir, thus ensuring effective mobility control. acs.org
Furthermore, the associative nature of these polymers can lead to a phenomenon known as shear-thickening at higher shear rates, which can further enhance mobility control in certain reservoir zones. The viscoelastic properties of these polymer solutions also play a role in improving microscopic displacement efficiency by mobilizing oil trapped in pores by capillary forces.
Reservoir conditions are often characterized by high temperatures and high salinity, which can be detrimental to the performance of conventional EOR polymers. Copolymers of acrylamide (B121943) and this compound have demonstrated notable tolerance to these harsh conditions. The hydrophobic associations of the phenethyl groups can help to stabilize the polymer coils against the charge screening effects of high salt concentrations, which typically cause a significant reduction in the viscosity of standard polyacrylamide solutions.
Research has shown that HMPAs containing this compound can maintain their viscosity in the presence of significant salt concentrations. For instance, some copolymers have shown tolerance limits up to 25% NaCl at a temperature of 343 K. acs.org The thermal stability of these copolymers is also enhanced due to the rigidity imparted by the hydrophobic modifications to the polymer backbone. researchgate.net
| Property | Finding | Reference |
| Salt Tolerance | Copolymers of acrylamide and this compound exhibit a tolerance limit of up to 25% NaCl at 343 K. | acs.org |
| Temperature Stability | The hydrophobic modifications enhance the thermal stability of the polymer backbone. | researchgate.net |
While the primary role of polymers in EOR is mobility control, HMPAs containing this compound can also contribute to the reduction of interfacial tension (IFT) between oil and water, particularly when used in conjunction with surfactants. The amphiphilic nature of the this compound copolymers allows them to act as polymeric surfactants, adsorbing at the oil-water interface and lowering the IFT.
Studies have shown that polyacrylamide containing 2–3 wt% of this compound units can decrease both the surface tension and the interfacial tension between water and n-decane. Interestingly, the effectiveness in reducing surface tension versus interfacial tension can vary with the concentration of the hydrophobic monomer, which is attributed to the interplay between intramolecular aggregation and interfacial adsorption. The addition of surfactants to these polymer solutions can create synergistic effects, leading to ultra-low IFTs that are essential for mobilizing residual oil.
The wettability of the reservoir rock is a critical factor influencing oil recovery. In many reservoirs, the rock surface is preferentially oil-wet, which hinders the displacement of oil by water. Copolymers of this compound can alter the wettability of reservoir rock from oil-wet to a more water-wet state.
The polymer molecules can adsorb onto the rock surface, with the hydrophilic acrylamide segments interacting with the water phase and the hydrophobic phenethyl groups interacting with the oil-wet surface. This process effectively creates a new, more water-wet surface, which facilitates the spontaneous imbibition of water into the rock matrix and the displacement of oil. Contact angle studies have demonstrated the ability of these copolymers to significantly reduce the contact angle, indicating a shift towards increased water-wetness. acs.org
Hydrogels and Smart Materials Based on this compound Copolymers
The incorporation of this compound into hydrogel networks opens up possibilities for the creation of "smart" materials that can respond to external stimuli. Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. The introduction of hydrophobic this compound moieties into a hydrophilic polyacrylamide hydrogel network can impart temperature sensitivity.
These thermoresponsive hydrogels can exhibit a Lower Critical Solution Temperature (LCST), a temperature at which the polymer undergoes a phase transition from a swollen, hydrophilic state to a shrunken, hydrophobic state. This behavior is driven by the temperature-dependent hydration of the polymer chains. At temperatures below the LCST, the polymer chains are hydrated and the hydrogel is swollen. As the temperature increases above the LCST, the hydrophobic interactions between the phenethyl groups become dominant, leading to the expulsion of water and the collapse of the hydrogel.
The ability to tune the LCST by adjusting the concentration of this compound in the copolymer makes these hydrogels attractive for a variety of applications, such as in drug delivery systems, sensors, and actuators. For example, a drug can be loaded into the swollen hydrogel at a low temperature and then released in a controlled manner as the hydrogel shrinks upon reaching a specific temperature. The mechanical properties and swelling behavior of these hydrogels can be tailored by controlling the cross-linking density and the content of the hydrophobic monomer. researchgate.net
Development of Thermosensitive and Associative Hydrogels
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing large amounts of water. rsc.org The introduction of this compound into a hydrogel structure imparts associative properties, while copolymerization with monomers like N-isopropylacrylamide (PNIPAM) can introduce temperature sensitivity. nih.gov
Associative hydrogels form transient networks through non-covalent physical cross-links, in this case, the hydrophobic interactions between the phenethyl side groups. researchgate.net These physical cross-links are reversible and can break and reform, giving the hydrogels unique self-healing and shear-thinning properties. The formation of these hydrophobic microdomains within the hydrophilic polyacrylamide matrix is a key feature of these materials. acs.org
When this compound is copolymerized with thermosensitive monomers, the resulting hydrogels can exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition, becoming hydrophobic and expelling water. expresspolymlett.com This transition is driven by the breaking of hydrogen bonds between the polymer and water molecules, leading to the dominance of hydrophobic interactions and polymer chain collapse. expresspolymlett.com The presence of the hydrophobic this compound can modulate the LCST and the sharpness of this transition, allowing for the design of "smart" hydrogels that respond to specific temperature cues. rsc.orgmdpi.com
Tunable Swelling Behavior and Network Properties
These physical cross-links restrict the expansion of the hydrogel network, thereby reducing the equilibrium swelling ratio compared to a non-associative hydrogel of similar chemical cross-link density. The degree of this effect is tunable; by varying the molar percentage of this compound in the copolymer, one can systematically adjust the swelling behavior. brieflands.com An increase in the hydrophobic monomer content leads to stronger associative forces and a more compact hydrogel structure with lower water uptake.
This tunability allows for the fine-tuning of network properties such as:
Pore Size: The hydrophobic associations influence the mesh size of the polymer network, which is crucial for applications involving the controlled release of molecules.
Mechanical Strength: The physical cross-links provided by the phenethyl groups can enhance the mechanical robustness of the hydrogel.
Stimuli-Responsiveness: The balance between hydrophilic and hydrophobic interactions, which can be altered by temperature or pH, allows for tunable swelling in response to external stimuli. brieflands.comnih.gov
Functional Polymer Development
The unique characteristics of this compound make it a valuable comonomer in the development of functional polymers, particularly for applications requiring precise control over solution rheology and environmental interaction.
Design of Polymers with Tunable Associative Behavior
Hydrophobically modified water-soluble polymers, often termed "associative polymers," exhibit a significant increase in viscosity in aqueous solutions above a certain concentration, known as the critical aggregation concentration. This behavior is due to the formation of a transient three-dimensional network held together by the association of hydrophobic side chains. researchgate.netacs.org
Copolymers of acrylamide and this compound are model associative polymers. The phenethyl groups act as "stickers" that associate to minimize their contact with water, creating physical junctions that dramatically increase the solution's viscosity. acs.orgresearchgate.net The associative behavior of these polymers can be tuned by several factors:
Polymer Concentration: As polymer concentration increases, intermolecular associations become more prevalent than intramolecular associations, leading to a sharp rise in viscosity. researchgate.net
Hydrophobe Content: Increasing the mole percentage of this compound in the copolymer enhances the associative effect, resulting in higher viscosity. researchgate.net
Temperature: For these specific non-thermosensitive copolymers, viscosity generally decreases with increasing temperature due to increased thermal motion, which disrupts the hydrophobic associations. researchgate.net
Salinity: The presence of salts like sodium chloride can impact the solubility of the hydrophobic moieties, potentially enhancing the degree of association and thus increasing viscosity. researchgate.netnih.gov
Research on acrylamide/N-phenethylacrylamide copolymers has provided detailed insights into this tunable behavior. The data below illustrates the effect of polymer concentration and this compound content on the viscosity of the resulting polymer solution.
| Polymer Concentration (wt %) | Viscosity (cP) for 2 mol % NPEA Copolymer | Viscosity (cP) for 3 mol % NPEA Copolymer |
|---|---|---|
| 0.5 | 1.5 | 2.0 |
| 1.0 | 3.0 | 5.0 |
| 1.5 | 8.0 | 15.0 |
| 2.0 | 25.0 | 50.0 |
| 2.5 | 70.0 | 140.0 |
| 3.0 | 180.0 | 350.0 |
Data is derived from studies on acrylamide/N-phenethylacrylamide copolymers and represents the trend of viscosity changes. researchgate.net
Materials for Water Shutoff Applications in Subsurface Environments
In oil recovery operations, particularly in mature reservoirs, excessive water production is a major issue. Water can bypass oil reserves by flowing through high-permeability zones or fractures, reducing the efficiency of oil extraction. "Water shutoff" treatments involve injecting materials to block these water pathways. scilit.com
Hydrophobically associating polymers, such as copolymers of acrylamide and this compound, have shown high potential for these applications. researchgate.netresearchgate.net When a solution of this polymer is injected into a reservoir, it can selectively enter and plug the high-permeability, water-producing zones. The associative nature of the polymer allows it to form a highly viscous, robust gel-like barrier in situ. acs.org This barrier effectively shuts off or reduces the flow of water, thereby redirecting the subsequent injection fluid (e.g., water or gas) to sweep unswept oil zones, a process known as conformance control. acs.org
The advantage of using these associative polymers lies in their tunable viscosity. At the surface, the polymer solution can be prepared at a concentration that is easy to pump. Upon entering the reservoir and interacting with the saline environment, the hydrophobic associations can intensify, leading to the required viscosity increase and gelation to form an effective plug. researchgate.netnih.gov Research has demonstrated that materials based on this compound copolymers have significant potential for water shutoff applications, contributing to enhanced oil recovery. researchgate.netresearchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes for N-Phenethylacrylamide and Its Complex Derivatives
The synthesis of this compound and its derivatives has traditionally followed conventional multi-step chemical pathways. For instance, one documented method involves synthesizing a derivative from ferulic acid through a series of reactions including acetylation, chlorination, amidation, and subsequent deacetylation. science.govscience.govresearchgate.net While effective, these routes often involve harsh reagents and multiple purification steps. The future of this compound synthesis lies in the adoption of green and sustainable chemistry principles. science.gov
Emerging research in amide bond formation points towards more environmentally benign and efficient catalytic systems that could be adapted for this compound production. researchgate.net This includes the use of borate (B1201080) esters as simple catalysts or protocols mediated by reagents like 2,2,2-trifluoroethanol (B45653), which can facilitate the condensation of esters and amines under milder conditions. researchgate.net The development of heterogeneous photocatalysts also presents a novel approach for related N-aryl amide syntheses, offering a recyclable and efficient system. researchgate.net Future efforts will likely focus on one-pot syntheses and the use of biocatalysts or enzymes to minimize waste and energy consumption, making the production of this compound and its complex derivatives more economically and environmentally viable.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Conventional Multi-Step Synthesis | Involves protection (e.g., acetylation), activation (e.g., chlorination), amidation, and deprotection. | Well-established and documented for analogous compounds. | science.govresearchgate.net |
| Catalytic Amidation (Borate Esters) | Uses simple borate esters as catalysts for the condensation of carboxylic acids and amines. | Sustainable, uses simple catalysts, potentially milder conditions. | researchgate.net |
| Trifluoroethanol-Mediated Amidation | Utilizes 2,2,2-trifluoroethanol to promote the reaction between unactivated esters and amines. | Avoids harsh activating agents, applicable to a wide range of substrates. | researchgate.net |
| Heterogeneous Photocatalysis | Employs a recyclable solid catalyst activated by light to drive the amidation reaction. | High energy efficiency, catalyst reusability, green reaction conditions (e.g., room temperature). | researchgate.net |
Exploration of Advanced Polymer Architectures and Self-Assembled Systems Incorporating this compound
Research has established that incorporating this compound into polymers, such as polyacrylamide, creates hydrophobically modified, water-soluble block copolymers. researchgate.netresearchgate.netjuniperpublishers.com These amphiphilic polymers exhibit fascinating self-assembly behavior in aqueous solutions, forming structures like micelles and aggregates due to intermolecular hydrophobic associations. researchgate.netnih.govacs.org The phenethyl group, with its aromatic ring positioned away from the polymer backbone by a spacer, plays a crucial role in these interactions. researchgate.netresearchgate.net
The next frontier is to move beyond simple diblock copolymers and explore more complex and precisely controlled polymer architectures. researchgate.net Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer superior control over molecular weight and structure, are prime candidates for synthesizing this compound-containing polymers. researchgate.net This control will enable the creation of advanced architectures such as:
Triblock and Multiblock Copolymers: To create more complex self-assembled nanostructures like vesicles or gels.
Star Polymers: Featuring a central core with multiple polymer arms, potentially leading to unique rheological properties. scribd.com
Graft and Brush Copolymers: To design surfaces with tailored wettability and interfacial properties.
The investigation of these advanced architectures will lead to a richer variety of self-assembled systems. For example, the interaction of these polymers with surfactants can form mixed micelles and stable nanoemulsions, with a proposed "string of beads" model describing the association. researchgate.netnih.gov Understanding and controlling the relationship between the polymer architecture and the resulting morphology of the self-assembled system is a key area for future research.
Deeper Mechanistic Understanding of this compound Reactivity and Polymerization Kinetics
While the synthesis of this compound copolymers via methods like aqueous micellar copolymerization has been demonstrated, a deep mechanistic understanding of its reactivity and polymerization kinetics is still developing. researchgate.netjuniperpublishers.com The presence of the bulky, hydrophobic N-phenethyl group is expected to significantly influence monomer reactivity, propagation rates, and termination mechanisms compared to smaller monomers like acrylamide (B121943).
Future research must focus on quantifying these effects. A critical step will be the application of controlled polymerization techniques like RAFT and ATRP to this compound. researchgate.net These methods will not only allow for the synthesis of well-defined polymers but also serve as platforms for detailed kinetic studies. Key research questions to be addressed include:
Determination of the reactivity ratios of this compound with various co-monomers to predict copolymer composition.
Measurement of the activation parameters for its homopolymerization to understand the energy landscape of the reaction.
Investigation of the solvent effects on polymerization kinetics, particularly the role of hydrophobic interactions in aqueous media.
A thorough understanding of these kinetic and mechanistic aspects is essential for the rational design of polymerization processes and for tailoring polymer microstructures to achieve desired material properties.
| Parameter | Significance | Potential Investigative Methods |
|---|---|---|
| Reactivity Ratios (r₁, r₂) | Predicts the composition and sequence distribution in copolymers. | Copolymerization experiments with various co-monomers, followed by NMR or chromatography analysis. |
| Propagation Rate Constant (kₚ) | Determines the rate of polymer chain growth. | Pulsed-laser polymerization, in-situ NMR monitoring of controlled polymerization reactions. |
| Termination Rate Constant (kₜ) | Influences the molecular weight and dispersity of the final polymer. | Electron Paramagnetic Resonance (EPR) spectroscopy, single-pulse polymerization techniques. |
| Chain Transfer Constants (Cₜᵣ) | Quantifies the effect of chain transfer agents or solvents on molecular weight control. | Molecular weight analysis (GPC/SEC) of polymers synthesized in the presence of transfer agents. |
Integration of this compound-based Polymers in Next-Generation Functional Materials
The unique properties of this compound-based polymers, particularly their amphiphilicity and resulting rheological behavior, have positioned them as promising candidates for various applications, most notably in enhanced oil recovery (EOR). juniperpublishers.comacs.orgrug.nl In EOR, these polymers act as viscosifiers and can reduce the interfacial tension between water and oil, improving displacement efficiency. juniperpublishers.comrug.nl However, the potential applications extend far beyond this initial field.
Future research will focus on integrating these polymers into a new generation of functional materials. The self-assembling properties are highly suggestive of applications in nanotechnology and biomedicine. For example, the micelles formed by these block copolymers could serve as nanocarriers for drug delivery. researchgate.net Furthermore, the synthesis of derivatives from bioactive molecules like ferulic acid hints at the potential for creating polymers with intrinsic biological activity, such as anticancer properties. science.govscience.gov
Potential future applications to be explored include:
Smart Hydrogels: Creating gels that respond to external stimuli like temperature or pH, driven by the hydrophobic associations of the phenethyl groups.
Advanced Coatings: Developing surfaces with tunable properties for applications ranging from anti-fouling to controlled adhesion.
Nanosensors: Designing systems where the self-assembly process is modulated by the presence of a target analyte, leading to a detectable signal.
Biomaterials and Scaffolds: Utilizing the potential bioactivity and physical properties for tissue engineering and regenerative medicine.
Synergistic Experimental and Computational Approaches in this compound Research
The complexity of this compound-based systems necessitates a research paradigm that combines experimental synthesis and characterization with powerful computational modeling. Computational chemistry offers tools to predict material properties and guide experimental design, saving time and resources. researchgate.net For related chemical systems, methods like Density Functional Theory (DFT) have been used to elucidate stereochemistry, while molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand bioactivity and guide the design of new compounds. science.govresearchgate.netnih.gov
For this compound, a synergistic approach would be particularly fruitful. Future research should leverage:
Quantum Chemical Calculations (DFT): To investigate the electronic structure of the monomer, its reactivity, and the mechanism of its polymerization. science.gov
Molecular Dynamics (MD) Simulations: To model the self-assembly of copolymers in solution, predict the morphology of aggregates, and understand the dynamics of polymer chains at interfaces.
QSAR and Molecular Docking: To design and screen new this compound derivatives with enhanced biological or functional activity, predicting their interactions with specific targets. researchgate.netnih.gov
By combining the predictive power of computational models with targeted experimental validation, researchers can accelerate the discovery and optimization of this compound-based materials for specific, high-performance applications. This synergy represents the most efficient path forward in unlocking the full potential of this versatile chemical compound.
Q & A
Q. What are the established synthetic routes for N-phenethylacrylamide, and how can purity be optimized?
this compound is typically synthesized via indirect methods involving protection-deprotection strategies. For example, ferulic acid derivatives can undergo acetylation to protect hydroxyl groups, followed by acid chloride formation and amidation with phenethylamine . Post-synthesis, silica gel chromatography (e.g., 0–50% ethyl acetate in hexanes) achieves high purity (85% yield) . Key considerations include solvent selection, reaction time, and temperature to minimize byproducts. Purity validation via HPLC or NMR is critical for downstream applications.
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. For example, NMR (100 MHz, (CD)CO) resolves peaks at δ 164.6 (amide carbonyl) and δ 128–132 (aromatic carbons), while HRMS confirms molecular weight (e.g., observed 184.0567 vs. calculated 184.0568 for intermediates) . Chromatographic methods (TLC, HPLC) monitor reaction progress and purity.
Q. How does the presence of substituents on the phenethyl group influence bioactivity?
Substituents like methyl or halogens significantly alter bioactivity. For instance, (E)-2-cyano-3-(4'-methyl-biphenyl-4-yl)-N-phenethylacrylamide (IC = 366.46 g/mol) showed enhanced antiviral activity compared to unmodified analogs . Structural modifications should prioritize steric and electronic effects, guided by computational modeling (e.g., docking studies) to predict binding affinities.
Q. What are the common challenges in reproducing synthesis protocols for this compound derivatives?
Reproducibility issues often arise from inconsistent protection/deprotection steps or incomplete purification. Adherence to protocols specifying exact molar ratios (e.g., phenethylamine: 3.0 mmol) and chromatography gradients is critical . Contradictions in reported yields (e.g., 85% vs. lower values in older studies) may stem from variations in starting material quality or equipment calibration .
Q. How can researchers validate the biological activity of this compound in preclinical models?
Standard assays include cytotoxicity testing (e.g., against murine leukemia P-388 cells) with IC quantification. For example, trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide showed IC = 29.14 μg/mL, requiring comparison to positive controls (e.g., doxorubicin) and statistical validation (p < 0.05) . Ensure compliance with NIH guidelines for preclinical studies, including sample size justification and blinding protocols .
Advanced Research Questions
Q. How do structural modifications of this compound enhance selectivity for viral proteases (e.g., Dengue NS2B/NS3)?
Introducing α-cyano groups or halogenated aryl rings (e.g., 3,4-dichlorophenyl) improves protease inhibition. For example, (E)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-phenethylacrylamide (MW = 411.28 g/mol) demonstrated sub-micromolar inhibition via covalent binding to catalytic cysteine residues . Computational mutagenesis studies can identify resistance mutations and guide rational design.
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50 values)?
Discrepancies may arise from differences in cell lines, assay conditions, or compound purity. For instance, phenethyl ester analogs (IC = 10.79 μg/mL) outperform amides (IC = 29.14 μg/mL) in cytotoxicity assays due to esterase-mediated activation . Meta-analyses of raw data and adherence to standardized protocols (e.g., CLSI guidelines) improve cross-study comparability.
Q. How can researchers optimize this compound derivatives for blood-brain barrier (BBB) penetration in neurotherapeutic applications?
Incorporate lipophilic moieties (e.g., trifluoromethyl groups) to enhance logP values while maintaining molecular weight < 500 Da. In silico predictors like SwissADME can estimate BBB permeability. Experimental validation via parallel artificial membrane permeability assays (PAMPA-BBB) is essential .
Q. What methodologies address the instability of this compound in aqueous buffers during pharmacokinetic studies?
Use lyophilization to stabilize the compound and reconstitute in DMSO/PEG mixtures. Monitor degradation via LC-MS over 24–72 hours under physiological conditions (pH 7.4, 37°C). Prodrug strategies (e.g., ester prodrugs) may improve solubility and half-life .
Q. How should researchers design experiments to evaluate synergistic effects of this compound with existing therapeutics?
Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. For example, co-administering this compound derivatives with cisplatin in cancer models requires dose-response matrices and isobologram analysis . Ensure rigorous statistical power analysis to detect subtle interactions.
Methodological Best Practices
- Data Analysis : Use software like GraphPad Prism for nonlinear regression (e.g., IC calculations) and report 95% confidence intervals .
- Reproducibility : Archive raw NMR/HRMS spectra and chromatograms in supplementary materials .
- Ethical Compliance : Document animal/cell line sources, ethics approvals, and data accessibility per NIH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
